

Valyl-phenylalanine: A Physicochemical Deep Dive for the Research Professional

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An In-depth Technical Guide on the Core Physicochemical Properties of the Dipeptide Valylphenylalanine

Valyl-phenylalanine (**Val-Phe**) is a dipeptide composed of the amino acids valine and phenylalanine.[1][2] As a product of protein catabolism or incomplete protein digestion, it is an endogenous metabolite found in various biological systems.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is fundamental for applications ranging from peptide-based drug design to metabolomics and nutritional science. This guide provides a detailed overview of these core properties, methodologies for their determination, and a workflow for experimental analysis.

Core Physicochemical Properties

The physicochemical characteristics of Valyl-phenylalanine dictate its behavior in biological and experimental systems, influencing its solubility, absorption, and interaction with other molecules. The key quantitative properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C14H20N2O3	ChemScene[3], PubChem[1]
Molecular Weight	264.32 g/mol	ChemScene[3], PubChem[1]
CAS Number	3918-92-1 (L-Valyl-L- phenylalanine)	ChemScene[3], PubChem[1]
Appearance	White to off-white solid	MedChemExpress[1]
Water Solubility	≥ 160 mg/mL (605.33 mM)	ChemicalBook[4]
Predicted: 1.11 g/L	Human Metabolome Database[5], FooDB[6]	
LogP (Octanol-Water)	Experimental: -0.84	PubChem[1], Human Metabolome Database[5]
Computed: 0.7818	ChemScene[3]	
Computed: -2.2	PubChem[1]	_
pKa (Strongest Acidic)	Predicted: 3.9	Human Metabolome Database[5], FooDB[6]
pKa (Strongest Basic)	Predicted: 8.51	Human Metabolome Database[5], FooDB[6]
Polar Surface Area	92.42 Ų	ChemScene[3], Human Metabolome Database[5]
Hydrogen Bond Donors	3	ChemScene[3], Human Metabolome Database[5]
Hydrogen Bond Acceptors	3 (ChemScene), 4 (HMDB)	ChemScene[3], Human Metabolome Database[5]
Rotatable Bonds	6	ChemScene[3], Human Metabolome Database[5]



Experimental Protocols for Physicochemical Characterization

The accurate determination of the physicochemical properties of dipeptides like Valylphenylalanine is crucial. Below are detailed methodologies for key experimental procedures.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of Valyl-phenylalanine in an aqueous medium (e.g., water or a specific buffer).

Materials:

- Valyl-phenylalanine solid
- Solvent of choice (e.g., deionized water, phosphate-buffered saline pH 7.4)
- Glass vials or flasks with screw caps
- Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C)
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical balance
- Calibrated pH meter
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

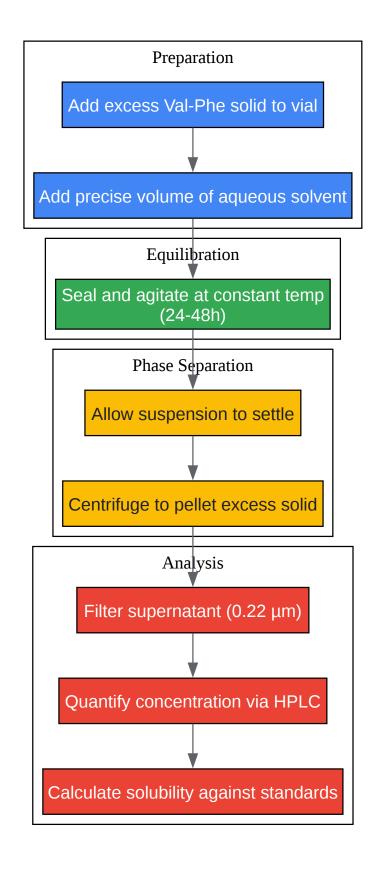
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- Preparation: Add an excess amount of solid Valyl-phenylalanine to a series of vials. The
 excess solid is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a precise volume of the desired aqueous solvent to each vial.
- Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[7] Subsequently, centrifuge the samples to further separate the solid from the supernatant.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining undissolved solid.
- Quantification: Prepare a series of standard solutions of Valyl-phenylalanine of known concentrations. Analyze both the filtered sample and the standard solutions using a validated HPLC method.
- Calculation: Construct a calibration curve from the standard solutions. Use the peak area
 from the chromatogram of the filtered sample to determine its concentration, which
 represents the solubility of Valyl-phenylalanine under the tested conditions.





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Workflow for Shake-Flask Solubility Determination.



pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups.[3][4]

Objective: To determine the pKa values of the α -carboxyl and α -amino groups of Valylphenylalanine.

Materials:

- Valyl-phenylalanine
- Ultrapure water
- Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH, carbonate-free)
- Calibrated pH meter with a suitable electrode
- · Magnetic stirrer and stir bar
- Burette

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of Valyl-phenylalanine in a known volume of ultrapure water to create a solution of known concentration (e.g., 10 mM).
- Initial pH Adjustment: Adjust the pH of the solution to a low value (e.g., pH 2.0) by adding the standardized HCl solution. This ensures that both the carboxyl and amino groups are fully protonated.
- Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating by adding small, precise increments of the standardized NaOH solution from the burette.
- Data Recording: After each addition of NaOH, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.[3]



- Endpoint: Continue the titration until the pH reaches a high value (e.g., pH 12), ensuring all ionizable groups have been deprotonated.
- Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a
 titration curve. The pKa values correspond to the pH at the half-equivalence points. These
 points can be precisely determined by calculating the first or second derivative of the titration
 curve.[3]

LogP Determination (Reversed-Phase HPLC)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC) by correlating the compound's retention time with that of known standards.[8]

Objective: To estimate the LogP of Valyl-phenylalanine.

Materials:

- Valyl-phenylalanine
- A set of standard compounds with known LogP values
- RP-HPLC system with a C18 column
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)
- UV-Vis detector

Procedure:

- Standard Preparation: Prepare solutions of the standard compounds and Valyl-phenylalanine in the mobile phase.
- Chromatographic Analysis: Inject each standard compound onto the RP-HPLC column and measure its retention time (t_R) under isocratic conditions (a constant mobile phase composition). Also, determine the column dead time (t_0) by injecting a non-retained compound.



- Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t R - t 0) / t 0.
- Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known LogP values. This should yield a linear relationship.
- LogP Determination of **Val-Phe**: Inject the Valyl-phenylalanine sample and determine its log k value under the same chromatographic conditions.
- Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of Valyl-phenylalanine from its measured log k value.

Biological Context and Significance

While Valyl-phenylalanine itself does not have a widely characterized signaling pathway, its constituent amino acids are biologically crucial. L-Phenylalanine is a precursor for the synthesis of tyrosine and catecholamine neurotransmitters like dopamine and norepinephrine.[9] Both L-Valine and L-Phenylalanine have been shown to influence cellular signaling related to protein synthesis, such as the mTOR pathway in bovine mammary epithelial cells.[10][11] The properties of the dipeptide, therefore, are of significant interest in studies of nutrition, metabolism, and peptide transport, as it represents a key intermediate in the breakdown and utilization of dietary protein.

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